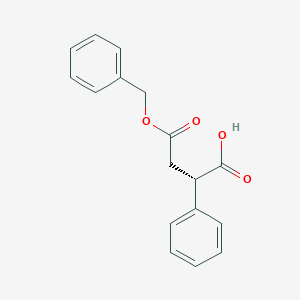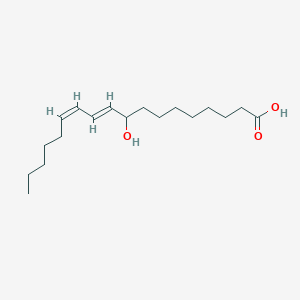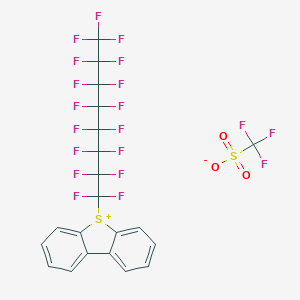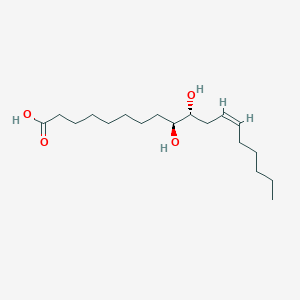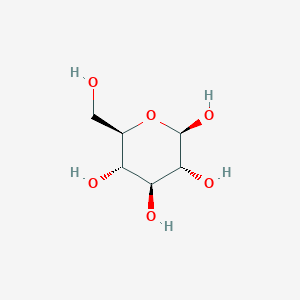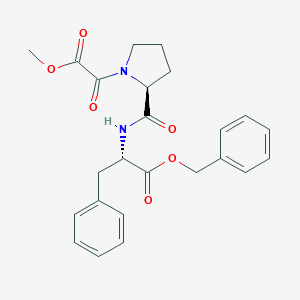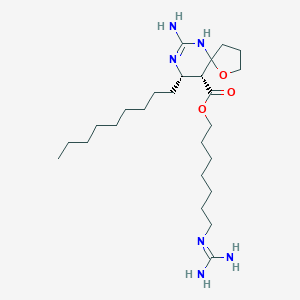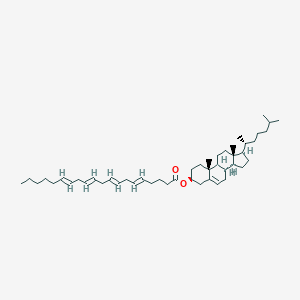
胆固醇花生四烯酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cholesteryl arachidonate is a cholesterol ester formed by the esterification of cholesterol with arachidonic acid. This compound is a significant component of cellular membranes and plays a crucial role in various biological processes. Cholesteryl arachidonate is involved in the storage and transport of cholesterol and fatty acids within the body. It is also known for its role in inflammation and cellular signaling pathways.
科学研究应用
Cholesteryl arachidonate has several scientific research applications across various fields:
Chemistry:
Biology:
Medicine:
- Investigated for its role in inflammation and cancer metastasis .
- Potential biomarker for cardiovascular diseases .
Industry:
作用机制
Target of Action
Cholesteryl arachidonate, also known as cholesterol arachidonate, primarily targets an enzyme called LIPA (Lysosomal Acid Lipase) . LIPA plays a crucial role in the hydrolysis of cholesteryl esters, a process that is essential for maintaining homeostasis of cholesteryl esters in cells .
Mode of Action
Cholesteryl arachidonate interacts with LIPA by serving as a dominant substrate that is rapidly hydrolyzed by this enzyme . The hydrolysis of cholesteryl arachidonate by LIPA is a key step in the regulation of cholesteryl ester homeostasis in cells .
Biochemical Pathways
The hydrolysis of cholesteryl arachidonate by LIPA affects the NF-κB signaling pathway . Specifically, inhibition of LIPA suppresses NF-κB signaling, while members of the NF-κB family positively regulate the expression level of LIPA . This indicates the existence of a regulatory feedback loop involving LIPA, cholesteryl ester homeostasis, and NF-κB signaling .
Pharmacokinetics
It is known that lipa-driven hydrolysis plays a key role in the metabolism of cholesteryl arachidonate .
Result of Action
The hydrolysis of cholesteryl arachidonate by LIPA has significant effects at the molecular and cellular levels. It has been found that inhibition of LIPA, which prevents the hydrolysis of cholesteryl arachidonate, effectively suppresses cancer metastasis both in vitro and in vivo .
Action Environment
The action of cholesteryl arachidonate can be influenced by various environmental factors. For instance, oxidative modifications can dramatically change the biological activities of cholesteryl esters . Furthermore, the type of phospholipid carrier greatly influences the antibacterial activity of cholesteryl esters .
生化分析
Biochemical Properties
Cholesteryl arachidonate is a cholesterol ester that is associated with the neutral core of low-density lipoprotein . Receptor-LDL complexes are taken up by lysosomes and hydrolyzed to release cholesterol from the esters . The enzyme acid cholesteryl ester hydrolase is responsible for the hydrolysis of cholesteryl esters .
Cellular Effects
Inhibition of Lipase A (LIPA), which is a key regulator of cholesteryl arachidonate hydrolysis in cancer cells, induced aberrant accumulation of cholesteryl arachidonate-rich lipid droplet at the single-cell level . This suggests that cholesteryl arachidonate plays a significant role in cellular processes, particularly in cancer progression.
Molecular Mechanism
Cholesteryl arachidonate is rapidly hydrolyzed by LIPA . Inhibition of LIPA effectively suppressed cancer metastasis both in vitro and in vivo . Mechanistically, LIPA inhibition suppresses NF-κB signaling, while the NF-κB members positively regulate the expression level of LIPA .
Temporal Effects in Laboratory Settings
It is known that LIPA-driven hydrolysis of cholesteryl arachidonate was directly visualized by stimulated Raman scattering imaging of alkyne-tagged cholesterol .
Metabolic Pathways
Cholesteryl arachidonate is involved in the metabolism of arachidonic acid . The types and mechanisms of organic reactions involved, bond rearrangements, and radical stabilization in the cyclooxygenase and lipoxygenase pathways have been investigated and explained .
Transport and Distribution
Cholesteryl arachidonate, as a cholesterol ester, is found associated with the neutral core of low-density lipoprotein . This suggests that it is transported and distributed within cells and tissues via low-density lipoproteins.
Subcellular Localization
Given its association with low-density lipoproteins, it is likely that it is localized within the lipid droplets of cells .
准备方法
Synthetic Routes and Reaction Conditions: Cholesteryl arachidonate can be synthesized through the ester interchange method. This involves starting with cholesteryl acetate and the methyl esters of arachidonic acid, using sodium ethylate as a catalyst. The reaction typically proceeds under reflux conditions, and the product is obtained in crystalline form .
Industrial Production Methods: Industrial production of cholesteryl arachidonate involves the esterification of cholesterol with arachidonic acid. This can be achieved by heating cholesterol and arachidonic acid at high temperatures in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: Cholesteryl arachidonate undergoes various chemical reactions, including oxidation, hydrolysis, and esterification.
Common Reagents and Conditions:
Esterification: Cholesteryl arachidonate can be synthesized through esterification reactions involving cholesterol and arachidonic acid.
Major Products:
相似化合物的比较
- Cholesteryl linoleate
- Cholesteryl oleate
- Cholesteryl palmitate
Cholesteryl arachidonate stands out due to its involvement in inflammation and its potential role as a biomarker for cardiovascular diseases .
属性
CAS 编号 |
604-34-2 |
|---|---|
分子式 |
C47H76O2 |
分子量 |
673.1 g/mol |
IUPAC 名称 |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C47H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h11-12,14-15,17-18,20-21,28,37-38,40-44H,7-10,13,16,19,22-27,29-36H2,1-6H3/b12-11+,15-14+,18-17+,21-20+/t38-,40+,41+,42-,43+,44+,46+,47-/m1/s1 |
InChI 键 |
IMXSFYNMSOULQS-WIMJHLADSA-N |
手性 SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
规范 SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
物理描述 |
Solid |
同义词 |
cholesteryl arachidonate cholesteryl arachidonate eicosatetraenoate cholesteryl arachidonate, (3beta)-(all Z)-isome |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


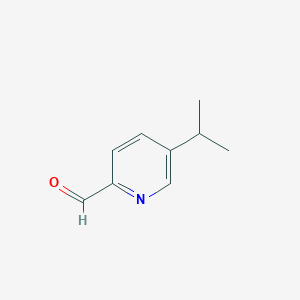
![[10-hydroxy-5-(10-hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-4-yl] acetate](/img/structure/B163359.png)
![2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B163361.png)
![8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride](/img/structure/B163365.png)
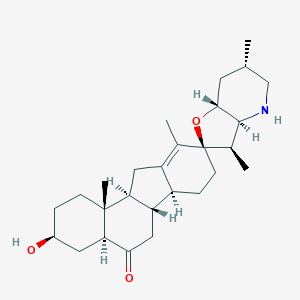
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide](/img/structure/B163369.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B163371.png)
